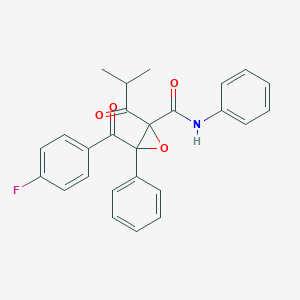

3-((4-フルオロフェニル)カルボニル)-2-(2-メチルプロパノイル)-N,3-ジフェニルオキシラン-2-カルボキサミド

説明

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Atorvastatin Epoxydione Impurity is the impurity of Atorvastatin. It is an oxidative degradation product of Atorvastatin.

科学的研究の応用

エナンチオマー純度の決定

アトルバスタチンは2つの立体異性体中心を持ち、4つの可能な立体異性体の中で、(3 R ,5 R)型だけが治療的に使用されます .

不純物分析

医薬品製剤中の不純物の存在は、患者の安全に対する重大な懸念となる可能性があります . これらの不純物は、有効成分の合成過程で発生したり、特定の環境条件下での分解生成物として発生したりすることがあります . このワークフローに質量検出を補完することで、不純物の自信に満ちた迅速な同定、特性評価、定量が可能になります .

医薬品分析における品質管理

不純物試験の伝統的な方法、すなわちクロマトグラフィー法とUV検出を組み合わせた方法は、医薬品分析における品質管理(QC)の基礎となっています . 質量検出は、不純物の同定に役立つ追加の分子量情報により、分析の範囲を大幅に広げることができ、非常に低い検出限界でも可能です .

新規で高速で簡便な分析法の開発

この方法は、不純物の低濃度を測定するのに適しており、0.1%に相当する溶液中のアトルバスタチンの主ピークは、アトルバスタチン濃度1 µg / mLで、S / Nは約85で検出されます .

主要不純物の同定

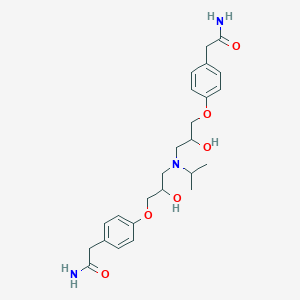

アトルバスタチンAPIの欧州薬局方モノグラフでは、有効成分であるアトルバスタチンの4つの主要な不純物が規定されています:不純物A、不純物B、不純物C、不純物D . さらに、このモノグラフには、アトルバスタチンの3つの不純物が記載されています:不純物F、不純物G、不純物H .

インソースフラグメンテーション

未知の化合物の構造的特徴に関するより深い洞察を得るためのインソースフラグメンテーションの利点 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0

作用機序

Target of Action

Atorvastatin, also known as Atorvastatin Epoxydione Impurity, primarily targets the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol .

Mode of Action

Atorvastatin is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from converting HMG-CoA into mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition decreases the production of cholesterol in the liver .

Biochemical Pathways

The primary biochemical pathway affected by Atorvastatin is the mevalonate pathway . By inhibiting HMG-CoA reductase, Atorvastatin reduces the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . This leads to a reduction in LDL levels, also referred to as “bad cholesterol”, and ultimately reduces the risk of cardiovascular disease .

Pharmacokinetics

Atorvastatin is subject to metabolism by CYP3A4 and cellular membrane transport by OATP C and P-glycoprotein . The absolute bioavailability of atorvastatin is reported to be 12% after a 40 mg oral dose , indicating that strategies to boost oral bioavailability may be beneficial .

Result of Action

The primary result of Atorvastatin’s action is a reduction in the levels of atherogenic lipoproteins, including LDL and VLDL . This leads to a decrease in the risk of cardiovascular diseases, such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .

Action Environment

The action of Atorvastatin can be influenced by various environmental factors. For instance, the solubility of Atorvastatin in the intestinal lumen can impact its bioavailability . Additionally, genetic polymorphisms can influence the pharmacokinetics of Atorvastatin, potentially affecting its efficacy .

特性

IUPAC Name |

3-(4-fluorobenzoyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FNO4/c1-17(2)22(29)26(24(31)28-21-11-7-4-8-12-21)25(32-26,19-9-5-3-6-10-19)23(30)18-13-15-20(27)16-14-18/h3-17H,1-2H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEQXEDPVFIFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1(C(O1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148146-51-4 | |

| Record name | 3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148146514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((4-FLUOROPHENYL)CARBONYL)-2-(2-METHYLPROPANOYL)-N,3-DIPHENYLOXIRANE-2-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP7T4AJ7RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

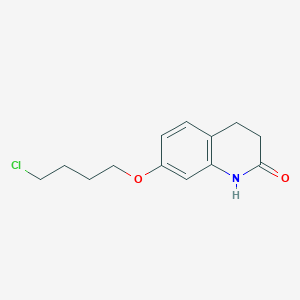

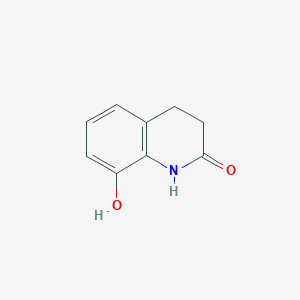

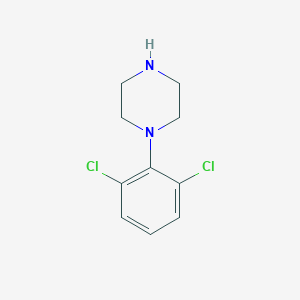

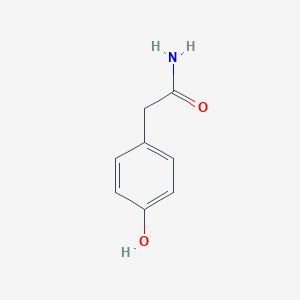

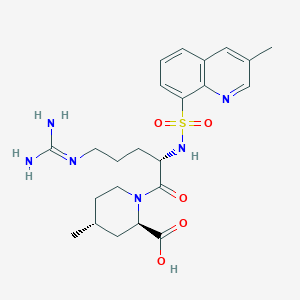

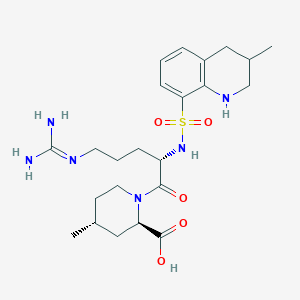

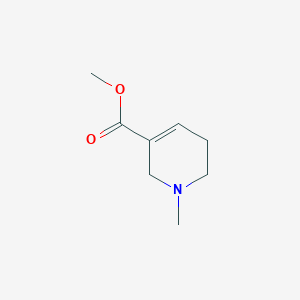

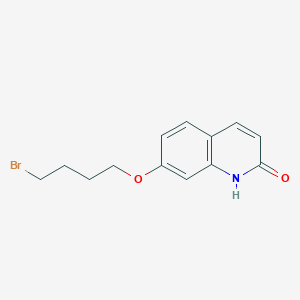

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)

![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)